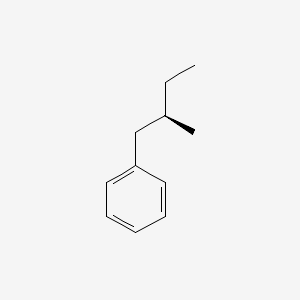

Benzene, ((2S)-2-methylbutyl)-

Description

The Significance of Chirality in Aromatic Hydrocarbon Derivatives

Chirality, the property of a molecule that makes it non-superimposable on its mirror image, is a cornerstone of modern chemistry, particularly in the life sciences and materials science. wikipedia.org In the context of aromatic hydrocarbon derivatives, chirality can profoundly influence a molecule's biological activity, its interaction with other chiral molecules, and its physical properties. rsc.orgchiralpedia.com The two mirror-image forms of a chiral molecule, known as enantiomers, can exhibit vastly different pharmacological effects, with one enantiomer being therapeutic while the other might be inactive or even harmful. rsc.orgchiralpedia.com This "handedness" is critical in drug discovery and development, where the synthesis of single-enantiomer drugs is often a primary goal. rsc.orgchiralpedia.com

The significance of chirality extends beyond the pharmaceutical realm. In materials science, chiral aromatic compounds are being explored for applications in liquid crystal displays and other advanced materials where specific optical or electronic properties are desired. epa.gov The ability of chiral molecules to interact with polarized light forms the basis of techniques like circular dichroism, which can be used to determine the absolute configuration of chiral centers. acs.org

Stereochemical Aspects of Benzene (B151609), ((2S)-2-methylbutyl)- within the Alkylbenzene Class

Benzene, ((2S)-2-methylbutyl)-, also known as (S)-(+)-2-methylbutylbenzene, is a prime example of a chiral alkylbenzene. Its chirality arises from the stereocenter at the second carbon of the methylbutyl group, which is attached to four different substituents: a hydrogen atom, a methyl group, an ethyl group, and a benzyl (B1604629) group. This specific spatial arrangement results in two non-superimposable mirror images, the (S) and (R) enantiomers.

The physical and chemical properties of ((2S)-2-methylbutyl)-benzene are influenced by this chiral center. While many of its bulk properties are similar to its achiral isomers, its optical activity—the ability to rotate the plane of polarized light—is a direct consequence of its chirality. The "(+)" designation in its common name, (S)-(+)-2-methylbutylbenzene, indicates that it rotates plane-polarized light in the dextrorotatory direction.

Table 1: Physicochemical Properties of Benzene, ((2S)-2-methylbutyl)-

| Property | Value |

| Molecular Formula | C₁₁H₁₆ |

| Molecular Weight | 148.24 g/mol chemical-suppliers.euchemeo.comnist.gov |

| CAS Number | 40560-30-3 chemical-suppliers.euchem960.com |

| Boiling Point | 197.3 °C at 760 mmHg chemical-suppliers.euchem960.com |

| Density | 0.861 g/cm³ chemical-suppliers.eu |

| Flash Point | 64 °C chemical-suppliers.euchem960.com |

| Refractive Index | 1.488 chem960.com |

| XLogP3 | 4.1 chem960.com |

| Hydrogen Bond Donor Count | 0 chem960.com |

| Hydrogen Bond Acceptor Count | 0 chem960.com |

| Rotatable Bond Count | 3 chem960.com |

| Exact Mass | 148.125200510 Da nih.gov |

| Complexity | 90.2 chem960.com |

This table is interactive. You can sort and filter the data by clicking on the headers.

The synthesis of enantiomerically pure ((2S)-2-methylbutyl)-benzene often requires stereoselective methods. One documented approach involves the reaction of (+)-2-methylbutyl magnesium bromide with chlorobenzene (B131634) in the presence of a nickel catalyst. prepchem.com The starting chiral Grignard reagent ensures the formation of the desired (S)-enantiomer.

Research Trajectories and Contemporary Challenges in Chiral Alkylbenzene Science

The study of chiral alkylbenzenes is an active area of research, with several key trajectories and challenges.

Recent Research Findings:

Asymmetric Catalysis: A significant focus of current research is the development of new catalytic methods for the enantioselective synthesis of chiral alkylbenzenes. chemrxiv.orgresearchgate.net This includes the use of chiral catalysts, such as those based on gold and chiral phosphoric acids, to achieve high levels of stereocontrol in C-H functionalization reactions. chemrxiv.orgresearchgate.net These methods offer more efficient and atom-economical routes to enantiomerically pure products.

Applications in Materials Science: Derivatives of (S)-(2-methylbutyl)benzene have been investigated for their potential use in cholesteric liquid crystal displays. epa.gov These studies have shown that such compounds can exhibit large helical twisting power and high dielectric anisotropy, properties that are crucial for the performance of these devices. epa.gov

Mechanistic Studies: Researchers are also focused on understanding the mechanisms of reactions involving chiral alkylbenzenes. For example, computational and experimental studies have been used to elucidate the role of catalyst distortion in dictating the stereochemical outcomes of cycloaddition reactions. cornell.edu

Contemporary Challenges:

Stereoselective Synthesis: Achieving high enantioselectivity in the synthesis of complex chiral molecules with multiple stereocenters remains a significant challenge. chiralpedia.comscirea.org The development of catalysts and synthetic methods that can control the formation of a single desired stereoisomer is a primary goal. scirea.org

Separation and Analysis: The separation of enantiomers from a racemic mixture can be difficult and costly. chiralpedia.com Developing efficient and scalable methods for chiral separation, such as chromatography with chiral stationary phases, is an ongoing area of research. jiangnan.edu.cn

Predicting Chiroptical Properties: While techniques like circular dichroism are powerful tools for studying chiral molecules, accurately predicting the chiroptical properties of a given enantiomer from its structure remains a complex computational challenge. acs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2R)-2-methylbutyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16/c1-3-10(2)9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDLFCDWOFLKEB-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40560-30-3 | |

| Record name | Benzene, ((2S)-2-methylbutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040560303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, [(2S)-2-methylbutyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, ((2S)-2-methylbutyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Enantiomerically Pure Benzene, 2s 2 Methylbutyl

Catalytic Asymmetric Synthesis Strategies

Catalytic asymmetric synthesis provides the most efficient and atom-economical routes to enantiomerically enriched molecules. These strategies employ chiral catalysts to control the stereochemical outcome of a reaction, leading to the desired enantiomer with high selectivity.

Enantioselective Cross-Coupling Reactions for Chiral Alkylbenzene Formation

Enantioselective cross-coupling reactions have emerged as powerful tools for the construction of carbon-carbon bonds with high stereocontrol. These methods are particularly valuable for the synthesis of chiral alkylbenzenes from readily available starting materials.

Nickel-catalyzed cross-coupling reactions have gained prominence for their ability to form C(sp³)–C(sp³) bonds. Stereoconvergent processes, in particular, are highly advantageous as they can convert a racemic mixture of a chiral starting material into a single enantiomer of the product. This is achieved through a catalytic cycle that proceeds through a common intermediate, with the chiral catalyst directing the formation of one enantiomer over the other.

In the context of synthesizing chiral alkylbenzenes, a nickel catalyst paired with a chiral ligand can facilitate the coupling of a racemic secondary alkyl halide with an organometallic reagent. The chiral nickel complex can selectively react with one enantiomer of the alkyl halide at a faster rate or can control the stereochemistry at a key step in the catalytic cycle, leading to a high enantiomeric excess of the desired product. nih.gov The development of enantioselective cross-electrophile coupling reactions, which also utilize nickel catalysts, has further expanded the toolkit for creating tertiary stereogenic centers. researchgate.net

Recent advancements have demonstrated the utility of dual photoredox/nickel catalysis for the stereoconvergent multicomponent cross-coupling of vinyl boronates, alkyltrifluoroborates, and aryl halides, yielding enantioenriched benzylic boronic esters with up to 98:2 enantiomeric ratio. nih.gov These methods showcase the potential of nickel catalysis in generating valuable chiral building blocks for the synthesis of complex molecules. nih.gov

Table 1: Examples of Nickel-Catalyzed Stereoconvergent Cross-Coupling Reactions

| Catalyst System | Reactants | Product Type | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) |

|---|---|---|---|

| Chiral Nickel Catalyst | Racemic pyrrolidine-derived nucleophile, cyclic alkyl halides | Vicinal stereocenters | Very good stereoselectivity |

| Ni(acac)₂ / 2,2′-bipyridine | Alkyl halides, Aryl iodides | Cross-coupled products | Not specified (focus on cross-selectivity) |

Copper-catalyzed reactions represent another cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. In the realm of asymmetric synthesis, chiral copper complexes have been successfully employed to control the stereochemistry of various transformations, including conjugate additions and allylic alkylations.

For the synthesis of chiral alkylbenzenes, copper-catalyzed asymmetric allylic alkylation (AAA) of organometallic reagents to allylic electrophiles is a powerful strategy. The use of chiral ligands, such as those with a Taniaphos backbone, in combination with a copper source like copper(I) bromide, can facilitate the addition of Grignard reagents to allylic bromides, leading to chiral products with high enantioselectivity. researchgate.net

Furthermore, copper(I)-catalyzed asymmetric alkylation of α-imino-esters has been developed, providing access to α-amino acid derivatives with high enantioselectivity. nih.gov This methodology highlights the versatility of copper catalysis in creating stereogenic centers. The reaction proceeds through the activation of the α-imino-ester by a chiral copper(I)-phosphine complex, enabling deprotonation and subsequent alkylation. nih.gov While not a direct synthesis of Benzene (B151609), ((2S)-2-methylbutyl)-, these methods demonstrate the capability of copper catalysis to construct chiral centers adjacent to an aromatic ring.

Table 2: Examples of Copper-Catalyzed Stereocontrolled C-C Bond Formation

| Catalyst System | Reaction Type | Product Type | Diastereomeric Ratio (dr) / Enantioselectivity |

|---|---|---|---|

| CuBr / Taniaphos | Asymmetric Allylic Alkylation | Chiral allylic esters | High yield and enantioselectivity |

| Chiral Copper Complex | Asymmetric Allylic Alkylation of N-tert-butanesulfinyl imines | Homoallylic amines | > 99:1 dr |

Asymmetric C-H Functionalization of Alkylbenzene Derivatives

Direct functionalization of C-H bonds is a highly desirable synthetic strategy as it avoids the need for pre-functionalized starting materials, leading to more efficient and atom-economical processes. Asymmetric C-H functionalization allows for the direct introduction of chirality into a molecule.

A significant challenge in C-H functionalization is achieving site-selectivity, particularly at the para position of alkylbenzenes. Cooperative catalysis, where two or more catalysts work in concert to promote a transformation, has emerged as a powerful solution.

Specifically, the combination of a gold catalyst and a chiral phosphoric acid (CPA) has been shown to effectively catalyze the asymmetric para-C(sp²)-H bond functionalization of alkylbenzene derivatives. chemrxiv.orgnih.govchemrxiv.org In this system, the gold catalyst activates a diazo compound to form a gold carbene intermediate. The chiral Brønsted acid then acts as a chiral proton shuttle, controlling the enantioselectivity of the subsequent C-H insertion at the para position of the alkylbenzene. chemrxiv.org This dual catalytic system has been successful in producing chiral 1,1-diaryl motifs with good yields and high enantioselectivities. nih.gov The reaction conditions are typically mild, and the starting materials are readily available. chemrxiv.org

Table 3: Optimization of Gold/Chiral Brønsted Acid Catalysis for Para-C-H Functionalization

| Gold Catalyst | Chiral Phosphoric Acid (CPA) | Additive | Yield (%) | Enantiomeric Excess (ee) (%) |

|---|---|---|---|---|

| L1AuPhCNCl/AgSbF₆ | CPA1 (spiro) | 5 Å MS | 64 | 29 |

The benzylic C-H bond in alkylbenzenes is another attractive target for direct functionalization due to its relative weakness. Asymmetric C-H insertion and alkylation at the benzylic position provide a direct route to chiral benzylic centers.

Rhodium catalysts have been extensively studied for C-H functionalization reactions. researchgate.netnih.gov Chiral dirhodium catalysts, such as those with tetraprolinate ligands (e.g., Rh₂(S)-DOSP)₄), are effective for C-H insertion reactions of diazoacetates. However, for certain substrates like benzyl (B1604629) silyl (B83357) ethers, alternative catalysts like Hashimoto's Rh₂(S)-PTTL)₄ have shown superior results, achieving high diastereoselectivity (91–95% de) and enantioselectivity (95–98% ee). acs.orgorganic-chemistry.org

More recently, a dual photoredox and nickel catalysis strategy has been developed for the enantioselective benzylic C(sp³)-H bond arylation. researchgate.net This method allows for the direct coupling of alkylbenzenes with aryl bromides to form chiral 1,1-diaryl alkanes under mild conditions. The use of sterically hindered chiral biimidazoline ligands was crucial for achieving high enantioselectivity. researchgate.net This approach is notable for its broad substrate scope and tolerance of various functional groups.

Table 4: Catalytic Systems for Asymmetric Benzylic C-H Functionalization

| Catalyst System | Reaction Type | Product Type | Enantioselectivity |

|---|---|---|---|

| Rh₂(S)-PTTL)₄ | C-H Insertion | Functionalized benzyl silyl ethers | 95–98% ee |

Organocatalytic Approaches to Chiral Benzylic Stereocenters

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, offering a valuable alternative to metal-based catalysts. acs.org The construction of chiral benzylic stereocenters, such as the one present in Benzene, ((2S)-2-methylbutyl)-, can be achieved through various organocatalytic transformations. These methods often rely on the activation of substrates by a chiral organic molecule, which facilitates a highly enantioselective reaction. acs.org

One prominent strategy involves the asymmetric alkylation of carbonyl compounds or their derivatives. For instance, chiral amines can catalyze the enantioselective alkylation of aldehydes or ketones with electrophiles, proceeding through enamine or iminium ion intermediates. While not directly producing an alkylbenzene, the resulting chiral carbonyl compound can be further elaborated to the desired product.

A more direct approach involves the asymmetric functionalization of C-H bonds. Recent advancements have demonstrated the potential of organocatalysts to mediate the enantioselective introduction of alkyl groups at benzylic positions. Although still a developing area, these methods hold promise for the direct synthesis of chiral alkylbenzenes from readily available starting materials.

Key research findings in the broader context of organocatalytic synthesis of chiral stereocenters are summarized in the table below.

| Catalyst Type | Reaction | Substrate Scope | Enantioselectivity (ee) |

| Chiral Phosphoric Acids | Friedel-Crafts Alkylation | Alkenes, Indoles | Up to 99% |

| Chiral Amines (e.g., Proline) | Aldol/Mannich Reactions | Aldehydes, Ketones, Imines | Often >90% |

| N-Heterocyclic Carbenes (NHCs) | Benzoin/Stetter Reactions | Aldehydes, Michael Acceptors | High |

| Chiral Squaramides | Michael Additions | Various Nucleophiles and Electrophiles | Generally >90% |

This table presents a generalized overview of common organocatalytic reactions and their typical performance in creating chiral centers. The specific application to Benzene, ((2S)-2-methylbutyl)- would require tailored catalyst and reaction development.

Biocatalytic and Chemoenzymatic Transformations for Chiral Alkylbenzenes

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. nih.gov Enzymes, operating under mild conditions, can catalyze reactions with exceptional enantioselectivity, making them ideal for the production of enantiomerically pure molecules like Benzene, ((2S)-2-methylbutyl)-.

Microbial dioxygenases are enzymes capable of introducing two hydroxyl groups into an aromatic ring in a stereospecific manner. taylorfrancis.com This process, known as dihydroxylation, converts substituted benzenes into chiral cis-dihydrodiols. These intermediates are valuable building blocks that can be chemically transformed into a variety of enantiopure compounds, including chiral alkylbenzenes.

The regioselectivity and enantioselectivity of the dioxygenation are determined by the specific enzyme and the substitution pattern of the benzene ring. For a substrate like (2-methylbutyl)benzene, a suitable dioxygenase could potentially yield a chiral diol, which could then be dehydrated and reduced to afford the desired enantiomer of Benzene, ((2S)-2-methylbutyl)-. Research has demonstrated the utility of cytochrome P450 enzymes in the stereoselective oxidation of substituted benzenes. nih.gov

Chemoenzymatic cascades combine the selectivity of biocatalysts with the versatility of chemical reactions in a sequential, often one-pot, process. researchgate.netmdpi.comtudelft.nlresearchgate.net This approach is particularly powerful for the synthesis of complex chiral molecules from simple precursors. A hypothetical chemoenzymatic cascade for the synthesis of a chiral alkylbenzene could involve an initial enzymatic step to create a key chiral intermediate, followed by one or more chemical steps to complete the synthesis.

For example, a lipase (B570770) could be used for the kinetic resolution of a racemic alcohol, providing an enantiomerically enriched starting material. This chiral alcohol could then be converted to the corresponding alkyl halide and used in a Friedel-Crafts alkylation of benzene to yield the target molecule. The combination of enzymatic resolution and classical organic reactions allows for a highly efficient and selective synthesis. researchgate.netacs.org

The following table outlines a conceptual chemoenzymatic cascade.

| Step | Reaction Type | Catalyst/Reagent | Intermediate | Purpose |

| 1 | Enzymatic Kinetic Resolution | Lipase | Enantiomerically enriched alcohol | Generation of Chirality |

| 2 | Chemical Transformation | Thionyl Chloride | Chiral Alkyl Halide | Activation for C-C bond formation |

| 3 | Friedel-Crafts Alkylation | Lewis Acid (e.g., AlCl₃) | Benzene, ((2S)-2-methylbutyl)- | Formation of the final product |

Enantioselective Resolution Techniques

Resolution is a classical yet widely used method for separating enantiomers from a racemic mixture. wikipedia.org This approach is particularly useful when a direct asymmetric synthesis is not feasible or is inefficient.

Chromatographic techniques are powerful tools for the separation of enantiomers. chiralpedia.comnih.govnih.gov The principle behind chiral chromatography lies in the differential interaction of enantiomers with a chiral stationary phase (CSP). This differential interaction leads to different retention times for the two enantiomers, allowing for their separation.

High-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) are commonly employed for chiral separations. chiralpedia.com For a non-polar compound like Benzene, ((2S)-2-methylbutyl)-, a normal-phase HPLC method using a polysaccharide-based CSP (e.g., cellulose (B213188) or amylose (B160209) derivatives) would be a suitable starting point. The choice of the mobile phase, typically a mixture of alkanes and an alcohol, is crucial for achieving optimal separation.

The effectiveness of a chromatographic resolution is determined by the separation factor (α) and the resolution (Rs). A higher separation factor indicates a greater difference in the interaction of the enantiomers with the CSP, leading to better separation.

| Chromatographic Technique | Chiral Stationary Phase (CSP) Type | Typical Mobile Phase | Application |

| High-Performance Liquid Chromatography (HPLC) | Polysaccharide-based (e.g., Chiralcel® OD, Chiralpak® AD) | Hexane (B92381)/Isopropanol | Broad applicability for many classes of compounds |

| Gas Chromatography (GC) | Cyclodextrin derivatives | Inert carrier gas (e.g., He, H₂) | Volatile and thermally stable compounds |

| Supercritical Fluid Chromatography (SFC) | Similar to HPLC CSPs | Supercritical CO₂ with co-solvents (e.g., Methanol) | Offers faster separations and reduced solvent consumption |

Sophisticated Analytical Techniques for Enantiomeric Purity and Absolute Configuration Determination of Benzene, 2s 2 Methylbutyl

Chiral Chromatographic Methods for Enantioseparation

Chiral chromatography stands as a cornerstone for the separation of enantiomers. This is achieved by creating a chiral environment where the two enantiomers exhibit different affinities, leading to their differential migration and subsequent separation. researchgate.net

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for the direct resolution of enantiomers. researchgate.net The principle lies in the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. researchgate.net Polysaccharide-based CSPs, in particular, have demonstrated remarkable success in resolving a broad spectrum of chiral molecules. acs.org

Both normal-phase and reversed-phase HPLC modes can be effectively used for the chiral separation of alkylbenzenes.

Normal-Phase HPLC: In this mode, a nonpolar mobile phase, typically a mixture of alkanes like hexane (B92381) or heptane (B126788) with a polar modifier such as an alcohol (e.g., isopropanol), is used. csfarmacie.cz The separation on Pirkle-type CSPs, for instance, often relies on hydrogen bonding, π-π interactions, and steric hindrance to achieve enantiorecognition. researchgate.net The addition of alcohols as modifiers can significantly influence the chiral resolution by acting as hydrogen bond donors and acceptors. csfarmacie.cz

Reversed-Phase HPLC: This mode employs a polar mobile phase, usually a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. csfarmacie.czsigmaaldrich.com For many chiral separations in reversed-phase mode, a phenomenon known as inclusion complexing is fundamental. sigmaaldrich.com This is particularly relevant for CSPs based on cyclodextrins, macrocyclic glycopeptides, and polysaccharides. sigmaaldrich.com The effectiveness of inclusion complexing depends on the analyte's structure, with linear structures often showing stronger inclusion and better selectivity. sigmaaldrich.com The choice and concentration of the organic modifier are crucial for optimizing the separation. sigmaaldrich.com For instance, a screening strategy for drug enantiomers using cellulose (B213188)/amylose-based CSPs in reversed-phase mode has been developed, highlighting the importance of controlling compound ionization through mobile phase pH. nih.gov

Table 1: Comparison of HPLC Methodologies for Chiral Separation

| Feature | Normal-Phase HPLC | Reversed-Phase HPLC |

| Mobile Phase | Nonpolar (e.g., hexane/isopropanol) csfarmacie.cz | Polar (e.g., water/acetonitrile) csfarmacie.czsigmaaldrich.com |

| Stationary Phase | Polar (e.g., Pirkle-type, polysaccharide-based) researchgate.netcsfarmacie.cz | Nonpolar (e.g., C18 modified with a chiral selector, polysaccharide-based) researchgate.netsigmaaldrich.com |

| Separation Mechanism | Adsorption, hydrogen bonding, π-π interactions, steric hindrance researchgate.netcsfarmacie.cz | Partitioning, inclusion complexing sigmaaldrich.com |

| Typical Analytes | Suitable for compounds soluble in nonpolar solvents. | Broad applicability, including water-soluble compounds. sigmaaldrich.com |

For the large-scale, preparative separation of enantiomers, Simulated Moving Bed (SMB) chromatography has emerged as a highly efficient and cost-effective technique. nih.govknauer.net SMB is a continuous, multi-column process that simulates a counter-current movement of the stationary phase, leading to higher productivity, increased purity, and reduced solvent consumption compared to traditional batch preparative chromatography. nih.govcarbogen-amcis.comresearchgate.net This technology is particularly well-suited for binary separations, such as the resolution of a racemic mixture into its individual enantiomers. knauer.netcarbogen-amcis.com The development of an SMB separation method typically begins with analytical HPLC to screen for a suitable chiral stationary phase and mobile phase system. carbogen-amcis.com Once optimized, the process can be scaled up for industrial production. carbogen-amcis.com

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds, including chiral alkylbenzenes. vurup.skphenomenex.com The separation in GC is based on the partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase coated on the inside of a capillary column. libretexts.org For chiral separations, the key is the use of a Chiral Stationary Phase (CSP). nih.govjiangnan.edu.cn

The elution order in GC depends on the boiling points of the solutes and their specific interactions with the stationary phase. libretexts.org While nonpolar columns separate compounds primarily by their boiling points, the separation of enantiomers requires a CSP that can form diastereomeric interactions with the analytes. libretexts.orgsigmaaldrich.com In recent years, novel CSPs based on materials like chiral metal-organic polyhedra (CMOPs) and chiral porous organic cages (POCs) have shown excellent enantioselectivity for a variety of racemates, including derivatives of amino acids and alcohols. nih.govchrom-china.com These advanced materials offer unique molecular recognition capabilities, expanding the scope of chiral GC. nih.gov

Supercritical Fluid Chromatography (SFC) has become a preferred technique for chiral analysis, particularly in the pharmaceutical industry. researchgate.net It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with the addition of a small amount of an organic modifier like methanol. chromatographyonline.comnih.gov SFC offers several advantages over traditional HPLC, including higher chromatographic efficiency, faster analysis times, and reduced use of toxic organic solvents. chromatographyonline.comchromatographyonline.com

The low viscosity and high diffusivity of the supercritical mobile phase allow for the use of higher flow rates and longer columns without a significant increase in backpressure. researchgate.net Polysaccharide-based CSPs are widely used in SFC and often exhibit enhanced or complementary selectivity compared to their use in LC. chromatographyonline.comresearchgate.net The ability to tandemly couple columns in SFC further increases the resolving power for complex stereoisomeric mixtures. researchgate.net

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. libretexts.orgslideshare.net For the separation of enantiomers, a chiral selector is added to the background electrolyte. nih.govnih.gov This approach, known as electrokinetic chromatography, is well-established for chiral separations. nih.gov

A wide variety of chiral selectors can be employed in CE, including cyclodextrins, macrocyclic antibiotics, proteins, and chiral ionic liquids. jiangnan.edu.cnnih.govacs.orgroutledge.com Cyclodextrins are among the most commonly used chiral selectors in CE. nih.gov The separation is based on the differential interaction of the enantiomers with the chiral selector, leading to different apparent mobilities and migration times. nih.gov CE offers advantages such as high separation efficiency, short analysis times, and minimal sample and reagent consumption. nih.gov

Table 2: Overview of Sophisticated Analytical Techniques

| Technique | Principle | Key Advantages for Chiral Analysis | Typical Chiral Selector/Stationary Phase |

| Chiral HPLC | Differential partitioning between a mobile phase and a chiral stationary phase. researchgate.net | Broad applicability, well-established methods, preparative scale-up possible. acs.orgnih.gov | Polysaccharide derivatives, Pirkle-type, macrocyclic antibiotics. researchgate.netacs.orgcsfarmacie.cz |

| Chiral GC | Differential partitioning between a gaseous mobile phase and a chiral stationary phase. libretexts.org | High resolution for volatile and thermally stable compounds. vurup.sk | Cyclodextrin derivatives, chiral metal-organic polyhedra (CMOPs). nih.govjiangnan.edu.cn |

| Chiral SFC | Differential partitioning between a supercritical fluid mobile phase and a chiral stationary phase. chromatographyonline.com | Fast separations, reduced organic solvent consumption, high efficiency. chromatographyonline.comchromatographyonline.com | Polysaccharide derivatives. researchgate.netchromatographyonline.com |

| Chiral CE | Differential migration in an electric field due to interaction with a chiral selector in the electrolyte. nih.gov | High efficiency, minimal sample consumption, rapid analysis. nih.gov | Cyclodextrins, macrocyclic antibiotics, chiral ionic liquids. jiangnan.edu.cnnih.govacs.org |

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Spectroscopic Approaches for Absolute Configuration Elucidation

The unambiguous determination of the absolute configuration of chiral molecules like Benzene (B151609), ((2S)-2-methylbutyl)- is a fundamental challenge in stereochemistry. Spectroscopic methods that are sensitive to chirality provide powerful tools for this purpose. These techniques rely on the differential interaction of chiral molecules with polarized light or a chiral environment.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. bruker.comspark904.nl It measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. bruker.com While enantiomers have identical infrared (IR) absorption spectra, their VCD spectra are mirror images of each other, making VCD an excellent tool for stereochemical analysis. spark904.nl

The process of VCD analysis involves measuring the experimental VCD spectrum of a pure enantiomer, such as Benzene, ((2S)-2-methylbutyl)-, and comparing it to the theoretically predicted spectrum. The theoretical spectrum is calculated using quantum chemical methods, typically Density Functional Theory (DFT), for a known configuration (e.g., the (S)-configuration). A good match between the experimental and the calculated spectrum for the (S)-enantiomer confirms the absolute configuration of the sample. ru.nl

For Benzene, ((2S)-2-methylbutyl)-, the VCD signals arise from the chiral environment around the C2 carbon of the methylbutyl side chain. The vibrations of the C-H bonds at the stereocenter and the adjacent methylene (B1212753) and methyl groups are particularly sensitive to the molecule's chirality and give rise to characteristic VCD bands.

Table 1: Hypothetical VCD Data for Benzene, ((2S)-2-methylbutyl)- vs. its (R)-enantiomer

| Frequency (cm⁻¹) | Benzene, ((2S)-2-methylbutyl)- ΔA (x 10⁻⁵) | Benzene, ((2R)-2-methylbutyl)- ΔA (x 10⁻⁵) | Vibrational Assignment (Tentative) |

| 2960 | +5.2 | -5.2 | Asymmetric CH₃ stretch |

| 2875 | -3.8 | +3.8 | Symmetric CH₃ stretch |

| 1460 | +2.1 | -2.1 | CH₂/CH₃ scissoring |

| 1380 | -1.5 | +1.5 | C-H bend at chiral center |

| 1150 | +4.0 | -4.0 | Skeletal C-C stretch |

Note: This table is illustrative, based on typical VCD spectral features for chiral alkylbenzenes, and does not represent experimentally measured data for this specific compound.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is another chiroptical technique used for assigning the absolute configuration of chiral compounds. encyclopedia.pub It measures the differential absorption of left and right circularly polarized ultraviolet (UV) light, corresponding to electronic transitions within the molecule. encyclopedia.pubrsc.org Similar to VCD, enantiomers exhibit mirror-image ECD spectra. nih.gov

In Benzene, ((2S)-2-methylbutyl)-, the chromophore responsible for the ECD signal is the benzene ring. Although the benzene ring itself is achiral, it becomes chirally perturbed by the attached (S)-2-methylbutyl group. ull.es This interaction leads to characteristic ECD signals, known as Cotton effects, for the π→π* electronic transitions of the aromatic ring. nih.gov The signs and magnitudes of these Cotton effects are highly sensitive to the spatial arrangement of the substituents around the chromophore, thus allowing for the determination of the absolute configuration at the adjacent stereocenter. rsc.org

The absolute configuration is typically assigned by comparing the experimental ECD spectrum with quantum chemically calculated spectra for the (S) and (R) enantiomers. A match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for an unambiguous assignment. mdpi.com

Table 2: Expected Electronic Transitions and Cotton Effects for Benzene, ((2S)-2-methylbutyl)-

| Wavelength (nm) | Transition | Expected Sign of Cotton Effect for (S)-enantiomer |

| ~260 nm | ¹Lₐ (π→π) | Weakly positive or negative |

| ~210 nm | ¹Lₐ (π→π) | Stronger positive or negative |

| ~190 nm | ¹Bₐ, ¹Bₐ (π→π*) | Strong positive or negative |

Note: This table is based on the typical electronic transitions for a substituted benzene chromophore. The exact wavelengths and signs of the Cotton effects are dependent on the specific molecular conformation and would be confirmed by quantum chemical calculations.

Advanced Nuclear Magnetic Resonance (NMR) Techniques, including ¹³C NMR

While standard NMR spectroscopy cannot distinguish between enantiomers, advanced NMR techniques utilizing chiral discriminating agents (CDAs) are invaluable for determining absolute configuration. researchgate.net These methods involve creating a diastereomeric interaction, either through derivatization with a chiral derivatizing agent (CDA) or by using a chiral solvating agent (CSA), which leads to separate, distinguishable NMR signals for the two enantiomers. cas.cz

For Benzene, ((2S)-2-methylbutyl)-, this approach is less direct as the molecule lacks functional groups (like -OH or -NH₂) that are readily derivatized. hebmu.edu.cn However, methods involving chiral liquid crystals or the formation of weak diastereomeric complexes with chiral lanthanide shift reagents could potentially be employed.

¹³C NMR spectroscopy provides detailed information about the carbon skeleton of a molecule. nih.gov In a standard achiral solvent like CDCl₃, the ¹³C NMR spectra of Benzene, ((2S)-2-methylbutyl)- and its (R)-enantiomer are identical. Each unique carbon atom in the molecule produces a distinct signal. spectrabase.com The introduction of a chiral environment can induce small but measurable differences in the chemical shifts (Δδ) for corresponding carbons of the two enantiomers, allowing for the determination of enantiomeric purity and, in some cases, the assignment of absolute configuration by comparing the observed shifts to established models. sioc-journal.cn

Table 3: Predicted ¹³C NMR Chemical Shifts for Benzene, (2-methylbutyl)-

| Carbon Atom | Predicted Chemical Shift (δ) in ppm |

| C1 (ipso-aromatic) | 143.4 |

| C2, C6 (ortho-aromatic) | 129.2 |

| C3, C5 (meta-aromatic) | 128.3 |

| C4 (para-aromatic) | 125.6 |

| Cα (methylene) | 45.5 |

| Cβ (chiral center) | 36.8 |

| Cγ (methylene) | 29.1 |

| Cδ (methyl) | 11.5 |

| Cε (methyl on chiral center) | 20.2 |

Source: Predicted data based on standard NMR databases and computational models. spectrabase.comhmdb.ca The spectrum of the pure (S)-enantiomer would be identical in an achiral solvent.

Computational and Theoretical Studies on the Stereochemistry and Reactivity of Chiral Alkylbenzenes

Molecular Modeling and Docking Simulations for Chiral Recognition Mechanisms

Chiral recognition, the ability of a chiral system to differentiate between the enantiomers of another chiral compound, is fundamental to many chemical and biological processes. Molecular modeling and docking simulations are indispensable computational techniques for elucidating the mechanisms behind this phenomenon at the molecular level. researchgate.netmdpi.com These methods are frequently used to predict retention, selectivity, and the enantiomer elution order in chiral chromatography. researchgate.net

Simulations can model the interaction between a chiral analyte, like ((2S)-2-methylbutyl)benzene, and a chiral stationary phase (CSP) or a chiral selector. mdpi.commdpi.com The process involves creating a three-dimensional model of the host-guest complex and calculating the binding energy for each enantiomer. rsc.org A lower binding energy typically corresponds to a more stable complex. The difference in binding energies between the two diastereomeric complexes (e.g., (S)-analyte with selector versus (R)-analyte with selector) is directly related to the enantioselectivity of the separation. mdpi.comrsc.org

Key interactions driving chiral recognition that can be modeled include:

Hydrogen bonds: These are often critical for the stability of the diastereomeric complex. mdpi.comrsc.org

π-π stacking: Interactions between the aromatic ring of the alkylbenzene and aromatic moieties in the selector are common. rsc.org

Hydrophobic interactions: The alkyl chain of the analyte interacts with hydrophobic parts of the selector. mdpi.comrsc.org

Steric hindrance: The three-dimensional shape of the analyte and selector determines how well they can fit together, with one enantiomer often experiencing more steric repulsion than the other. mdpi.com

For instance, docking simulations are used to understand the stereoselectivity of enzymatic reactions, such as the benzylic hydroxylation of alkylbenzenes by Cytochrome P450 enzymes. nii.ac.jp By modeling the fit of each enantiomer into the enzyme's active site, researchers can predict which enantiomer will be preferentially produced. nii.ac.jp The results of docking simulations can distinguish between bioactive and less active enantiomers by correlating the energetic aspects of the interaction with the target. nih.gov

Table 1: Representative Molecular Docking Data for Chiral Azole Antifungals with a Chiral Stationary Phase (Chiralpak IC)

| Analyte Enantiomer | Binding Energy (kcal/mol) | Predicted Stability |

| (R)-Econazole | -6.65 | More Stable |

| (S)-Econazole | -6.32 | Less Stable |

| (R)-Miconazole | -7.12 | More Stable |

| (S)-Miconazole | -6.83 | Less Stable |

| (R)-Sulconazole | -6.78 | More Stable |

| (S)-Sulconazole | -6.51 | Less Stable |

This table is a representative example based on findings for similar chiral compounds, illustrating how docking energies are used to predict enantioselectivity. The data shows that the (R)-enantiomers form more stable complexes with the chiral stationary phase, suggesting they would be retained longer in a chromatographic separation. This difference in binding energy is consistent with experimentally observed enantioselectivity. rsc.org

Quantum Chemical Calculations for Spectroscopic Property Prediction (e.g., ECD, VCD)

Quantum chemical calculations are essential for the accurate prediction of chiroptical spectroscopic properties, namely Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). nih.gov These techniques are powerful for determining the absolute configuration of chiral molecules, a task that is often challenging to achieve through experimental means alone. encyclopedia.pubrsc.org ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region, arising from electronic transitions. encyclopedia.pubustc.edu.cn VCD is the infrared equivalent, measuring differential absorption associated with vibrational transitions. nih.gov

The standard approach involves comparing the experimentally measured spectrum with spectra calculated for each possible enantiomer (R and S). rsc.org A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. nih.govresearchgate.net This method is particularly valuable when a new compound is isolated, and its stereochemistry is unknown. rsc.org

The process generally follows these steps:

Conformational Search: Identify all low-energy conformations of the molecule. The final calculated spectrum will be a Boltzmann-weighted average of the spectra of these individual conformers. researchgate.net

Geometry Optimization and Frequency Calculation: Optimize the geometry of each conformer and calculate their vibrational frequencies to confirm they are true energy minima.

Spectrum Calculation: For each stable conformer, calculate the ECD or VCD spectrum using an appropriate level of theory.

Boltzmann Averaging: Average the calculated spectra based on the relative populations of the conformers at a given temperature.

Comparison: Compare the final theoretical spectrum with the experimental one to assign the absolute configuration. encyclopedia.pubrsc.org

Recent advancements, such as deep learning models and new theoretical approaches like the Generalized Energy-Based Fragmentation (GEBF), are making the prediction of ECD spectra faster and more efficient, especially for large and complex molecules. ustc.edu.cnarxiv.org

Density Functional Theory (DFT) is the most widely used quantum chemical method for studying chiral molecules due to its favorable balance of computational cost and accuracy. mdpi.comajrconline.org DFT is extensively applied to predict the structures and spectroscopic properties needed for chiral analysis. utas.edu.auaspbs.com

Specific applications of DFT in the analysis of chiral compounds like ((2S)-2-methylbutyl)benzene include:

Structural Optimization: DFT is used to find the most stable three-dimensional structures (conformers) of the molecule. ajrconline.org

Vibrational Spectra: DFT calculations can accurately predict infrared (IR) and Raman spectra. Comparing calculated and experimental vibrational spectra helps to confirm the structure of the synthesized compound. mdpi.comnih.gov

ECD/VCD Spectra Prediction: Time-Dependent DFT (TD-DFT) is the standard method for calculating ECD spectra, which are crucial for assigning the absolute configuration of chiral molecules. ustc.edu.cnresearchgate.net DFT is also used to compute VCD spectra. mdpi.com

Reaction Mechanisms: DFT can be used to study the transition states and energy profiles of chemical reactions involving chiral molecules, providing insight into stereoselectivity. ajrconline.org

Enantiospecific Interactions: DFT calculations can model the adsorption of chiral molecules on chiral surfaces, revealing the energetic differences that lead to enantiospecific binding. nih.gov For example, calculations have shown that the enantiospecificity arises from the ability of one enantiomer to better optimize its bonding interactions with the chiral surface. nih.gov

Dispersion-corrected DFT methods (e.g., DFT-D3) are often necessary to accurately model the non-covalent interactions (like van der Waals forces) that are critical in chiral recognition and conformational stability. mdpi.com

For flexible molecules like ((2S)-2-methylbutyl)benzene, which has several rotatable single bonds, a multitude of spatial arrangements, or conformations, are possible. auremn.org.br Conformational analysis is the study of the energies and properties of these different conformers. gmu.edufiveable.me The collection of all possible conformations and the energy barriers separating them constitutes the potential energy surface (PES) or energy landscape of the molecule. acs.orgarxiv.org

Mapping this landscape is a critical first step in many computational studies because the observed properties of a molecule are a population-weighted average of the properties of its individual conformers. researchgate.netauremn.org.br The process involves systematically rotating the molecule's dihedral angles and calculating the energy at each point to identify energy minima (stable conformers) and transition states (energy barriers). acs.orgresearchgate.net

For an alkylbenzene, the key dihedral angles are those associated with the alkyl chain and the bond connecting the chain to the benzene (B151609) ring. acs.org The relative energies of the conformers are determined by a combination of factors:

Torsional Strain: The strain associated with eclipsing bonds. Staggered conformations are generally lower in energy than eclipsed ones. bkcc.ac.in

Steric Strain: Repulsive interactions that occur when non-bonded atoms or groups are forced into close proximity. This includes gauche interactions between bulky groups. fiveable.meimperial.ac.uk

Computational methods like DFT are used to calculate the relative energies of these conformers with high accuracy. researchgate.net The results of this analysis are often visualized in a potential energy surface plot, which maps energy as a function of one or more dihedral angles.

Table 2: Calculated Relative Energies for Conformations of n-Butane

| Dihedral Angle (C1-C2-C3-C4) | Conformation | Relative Energy (kJ/mol) | Source of Strain |

| 0° | Syn-periplanar (Eclipsed) | ~20 | Torsional + Steric (Me/Me) |

| ±60° | Synclinal (Gauche) | ~3.8 | Steric (Gauche Me/Me) |

| ±120° | Anticlinal (Eclipsed) | ~15 | Torsional (Me/H) |

| 180° | Anti-periplanar (Anti) | 0 | (Reference) |

This table provides a classic example of conformational analysis for n-butane, which illustrates the energetic principles applicable to the alkyl chain of ((2S)-2-methylbutyl)benzene. The anti conformation is the most stable, while the fully eclipsed (syn-periplanar) conformation is the least stable due to significant torsional and steric strain. fiveable.mebkcc.ac.in

Theoretical Investigations of Aromaticity and Magnetic Properties in Chiral Aromatic Systems

Aromaticity is a core concept in chemistry describing the unusual stability and unique reactivity of cyclic, planar molecules with delocalized π-electrons, like benzene. wikipedia.orgresearchgate.net This property is associated with specific magnetic characteristics, such as the presence of a ring current when the molecule is placed in a magnetic field. This ring current is responsible for the characteristic chemical shifts observed in the Nuclear Magnetic Resonance (NMR) spectra of aromatic compounds. mdpi.comresearchgate.net

Theoretical investigations explore how the introduction of a chiral center, as in ((2S)-2-methylbutyl)benzene, might influence the aromaticity and magnetic properties of the benzene ring. While the chiral alkyl group does not directly participate in the π-system, its conformational preferences could induce subtle geometric distortions in the benzene ring or alter the electronic environment, potentially affecting its aromatic character. mdpi.com

One of the most common theoretical tools to quantify aromaticity is the Nucleus-Independent Chemical Shift (NICS). researchgate.net NICS is typically calculated at the center of the aromatic ring (NICS(0)) or at a point just above the ring plane (NICS(1)). A large negative NICS value is indicative of high aromaticity (a diatropic ring current), while a positive value suggests anti-aromaticity (a paratropic ring current). researchgate.net

Studies have shown that substituents can influence aromaticity; electron-donating groups like alkyls tend to slightly increase the aromaticity of the benzene ring compared to electron-withdrawing groups. mdpi.com While chirality itself doesn't fundamentally alter the Hückel rule (4n+2 π electrons), the relationship between aromaticity and chiroptical properties like optical activity is an area of active research. researchgate.net Some studies have found a correlation where increased aromaticity is linked to diminished optical activity in certain systems. researchgate.net Theoretical models can probe these subtle interactions to understand how the chiral side chain and the aromatic ring communicate.

Table 3: Representative Calculated Aromaticity Indices for Benzene and Substituted Benzenes

| Compound | Aromaticity Index | NICS(0) (ppm) | NICS(1) (ppm) |

| Benzene | HOMA | 0.996 | -8.0 |

| Toluene | HOMA | 0.992 | -8.1 |

| Hexamethylbenzene | ASE (kcal/mol) | 51.80 | -13.5 |

This table presents representative theoretical data for benzene and related alkylbenzenes. HOMA (Harmonic Oscillator Model of Aromaticity) is a geometry-based index where a value of 1 represents the ideal aromatic system. NICS (Nucleus-Independent Chemical Shift) is a magnetic criterion where more negative values indicate stronger aromaticity. ASE (Aromatic Stabilization Energy) is an energetic criterion. The data shows that alkyl substituents can subtly influence these indices. mdpi.com

Reactivity, Derivatization, and Functional Transformations of Benzene, 2s 2 Methylbutyl

Stereoselective Chemical Transformations Involving the Chiral Center

The chiral benzylic center in Benzene (B151609), ((2S)-2-methylbutyl)- is a key feature that dictates its reactivity, particularly in stereoselective chemical transformations. The preservation or controlled manipulation of this stereocenter is crucial in asymmetric synthesis. One of the most significant areas where this is demonstrated is in the reactions of its corresponding organometallic reagents.

Research into asymmetric reductions has shown that Grignard reagents prepared from chiral halides, such as (+)-2-methylbutyl chloride, can induce chirality in the products. When this optically active Grignard reagent is reacted with various ketones, the resulting secondary alcohols are formed with a notable degree of enantioselectivity. The mechanism is believed to involve a six-membered ring transition state where the steric bulk of the chiral Grignard reagent dictates the facial selectivity of the hydride transfer to the carbonyl group.

For instance, the reaction with sterically hindered ketones demonstrates the influence of the chiral ((2S)-2-methylbutyl) group. The degree of asymmetric induction is dependent on the steric and electronic nature of the ketone substrate.

Table 1: Asymmetric Reduction of Ketones with (+)-2-Methylbutylmagnesium Chloride

| Ketone Substrate | Resulting Alcohol | Yield (%) | Observed Optical Rotation (α)D | Reference |

|---|---|---|---|---|

| 2,2,2-Trifluoroacetophenone | 2,2,2-Trifluoro-1-phenylethanol | 81-91% | +7.22° to +7.85° | |

| Methyl t-Butyl Ketone | Methyl-t-butylcarbinol | ~40% | +0.39° | lookchem.com |

These transformations highlight that the chiral center of the ((2S)-2-methylbutyl)- moiety can effectively transfer its stereochemical information, making it a valuable tool in the synthesis of other chiral molecules. The stereospecificity of such reactions is highly dependent on the reaction conditions and the nature of the coordinating metal and ligands.

Annulative π-Extension Reactions for Fused Aromatic Architectures

Annulative π-extension (APEX) has become a powerful strategy for the synthesis of polycyclic aromatic hydrocarbons (PAHs) and other fused aromatic systems. nih.govacs.org This methodology allows for the construction of complex, π-extended architectures directly from simpler, unfunctionalized aromatic compounds, thereby minimizing the number of synthetic steps typically required in classical approaches. nih.govacs.org

APEX reactions generally involve the direct functionalization of C-H bonds on an aromatic template, such as an alkylbenzene, to build additional fused rings. scilit.com This approach is highly valuable for accessing novel materials for applications in organic electronics and materials science. nih.gov While the literature contains numerous examples of APEX reactions on various arenes and heteroarenes, specific applications using Benzene, ((2S)-2-methylbutyl)- as the starting material are not extensively documented. nagoya-u.ac.jpnagoya-u.ac.jp However, as a simple, unfunctionalized arene, it represents a suitable substrate for such transformations. The presence of the alkyl group can influence the regioselectivity of the annulation due to steric and electronic effects.

The general concept of APEX can be categorized into several types, depending on the reagents and catalytic systems employed.

Table 2: General Types of Annulative π-Extension (APEX) Reactions

| APEX Reaction Type | Description | Typical Substrates | Reference |

|---|---|---|---|

| Palladium-Catalyzed C-H Activation | Involves the coupling of arenes with dihaloarenes to form fused systems through sequential C-H bond activation. | Benzenes, Naphthalenes, Heteroarenes | scilit.com |

| Friedel-Crafts Annulation | Uses Lewis or Brønsted acids to catalyze the cyclization of arenes with bifunctional electrophiles. | Electron-rich arenes | nagoya-u.ac.jp |

| Diels-Alder Cycloaddition/Aromatization | A [4+2] cycloaddition followed by an aromatization step to form a new fused benzene ring. | Arenes acting as dienophiles or dienes | nagoya-u.ac.jp |

| Scholl Reaction | An oxidative intramolecular or intermolecular coupling of aromatic rings, typically promoted by a Lewis acid and an oxidant. | Polycyclic Aromatic Hydrocarbons | scilit.com |

The application of these methods to a chiral substrate like Benzene, ((2S)-2-methylbutyl)- would lead to the formation of novel, optically active polycyclic aromatic hydrocarbons, which could have interesting chiroptical properties.

Bioisosteric Design and Synthesis of Saturated Benzene Analogues

In medicinal chemistry, the strategy of replacing aromatic rings with saturated, three-dimensional scaffolds is a prominent approach known as "escaping flatland". rsc.org This bioisosteric replacement can lead to significant improvements in the physicochemical properties of drug candidates, such as increased aqueous solubility, enhanced metabolic stability, and improved binding affinity, while potentially securing novel intellectual property. researchgate.netnih.gov The phenyl group of Benzene, ((2S)-2-methylbutyl)- is a prime candidate for such modification.

Saturated bicyclic compounds, such as bicyclo[1.1.1]pentane (BCP) and bicyclo[2.1.1]hexane (BCH), have emerged as effective bioisosteres for substituted benzene rings. nih.govacs.org BCPs are often used as mimics for para-substituted benzenes, while BCHs can serve as bioisosteres for ortho-substituted phenyl rings. rsc.orgresearchgate.net These rigid scaffolds maintain similar exit vectors for substituents as the benzene ring but introduce a C(sp³)-rich, non-planar core. acs.org

The replacement of the phenyl group in ((2S)-2-methylbutyl)benzene with a saturated bioisostere would result in a novel chiral aliphatic hydrocarbon. This transformation would significantly alter the molecule's shape, lipophilicity, and metabolic profile, which are critical parameters in drug design.

Table 3: Comparison of Phenyl Ring and its Saturated Bioisosteres

| Scaffold | Typical Bioisosteric Replacement | Key Structural Features | Potential Advantages | Reference |

|---|---|---|---|---|

| Phenyl Ring | N/A | Planar, aromatic, C(sp²) hybridized | Rigid, well-defined electronics | nih.gov |

| Bicyclo[1.1.1]pentane (BCP) | para-Substituted Benzene | Rigid, linear exit vectors (180°), C(sp³) rich | Improved solubility and metabolic stability | acs.orgtcichemicals.com |

| Bicyclo[2.1.1]hexane (BCH) | ortho-Substituted Benzene | Rigid, non-planar, C(sp³) rich | Mimics ortho-substitution pattern | rsc.orgnih.gov |

| Cubane | para-Substituted Benzene | Highly rigid, C(sp³) rich, precise geometry | Improved metabolic stability, unique spatial arrangement | nih.gov |

The synthesis of these analogues would involve coupling the chiral ((2S)-2-methylbutyl)- side chain to a pre-functionalized saturated core, providing a pathway to new chemical entities with potentially superior pharmacological properties.

Catalytic Applications of Chiral Alkylbenzenes in Asymmetric Synthesis

The development of chiral ligands is central to the field of asymmetric catalysis, where transition metal complexes are used to synthesize enantiomerically enriched products. scbt.com Chiral ligands control the stereochemical outcome of a reaction by creating a chiral environment around the metal center. While specific ligands derived directly from Benzene, ((2S)-2-methylbutyl)- are not widely reported, the chiral ((2S)-2-methylbutyl) moiety itself represents a valuable building block for the design of new chiral ligands.

The principles of chiral ligand design often rely on introducing steric bulk and well-defined stereochemistry close to the coordinating atom to effectively influence the transition state of the catalyzed reaction. The ((2S)-2-methylbutyl) group can be incorporated into various common ligand scaffolds, such as phosphines, N-heterocyclic carbenes (NHCs), or diamines, to impart chirality. anr.frresearchgate.net

For example, a phosphine (B1218219) ligand could be synthesized where the phosphorus atom is attached to the phenyl ring of ((2S)-2-methylbutyl)benzene. The chiral alkyl group would be positioned to influence the coordination of a substrate to a metal center, thereby directing the stereochemical course of reactions like asymmetric hydrogenation, cross-coupling, or allylic alkylation. rsc.org

Table 4: Potential Incorporation of Chiral Alkyl Groups into Ligand Scaffolds

| Ligand Class | Coordinating Atom(s) | Potential Site for Chiral Group | Common Asymmetric Reactions | Reference |

|---|---|---|---|---|

| Phosphines | P | As a substituent on the phenyl rings attached to phosphorus. | Hydrogenation, Cross-Coupling | utexas.edu |

| N-Heterocyclic Carbenes (NHCs) | C | As a substituent on the nitrogen atoms of the heterocyclic ring. | Metathesis, Conjugate Addition | researchgate.net |

| Bisoxazolines (BOX) | N, N | As a substituent at the stereogenic center of the oxazoline (B21484) ring. | Cyclopropanation, Diels-Alder | nih.gov |

| Vicinal Diamines | N, N | As N-substituents or as part of the chiral backbone. | Transfer Hydrogenation | strem.com |

The modular nature of modern ligand synthesis would allow for the systematic tuning of ligands incorporating the ((2S)-2-methylbutyl) group to optimize enantioselectivity for a specific catalytic transformation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ((2S)-2-methylbutyl)benzene, and what stereochemical considerations are critical during synthesis?

- Answer : ((2S)-2-methylbutyl)benzene can be synthesized via asymmetric alkylation or reduction methods. For example, chiral aluminum etherates, such as (+)-tris[(iS)-2-methylbutyl]aluminum etherate, have been used in benzene solutions to achieve stereoselective reductions of ketones, which could be adapted for introducing the chiral 2-methylbutyl group . Key stereochemical considerations include the use of enantiomerically pure starting materials or chiral catalysts to control the (S)-configuration at the 2-methylbutyl chain. Protecting groups may be required to prevent racemization during synthesis .

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure and stereochemistry of ((2S)-2-methylbutyl)benzene?

- Answer :

- 1H NMR : The methyl group (CH3) on the chiral center (C2) will appear as a doublet (δ ~0.9–1.2 ppm) due to coupling with adjacent protons. The benzylic protons (CH2 adjacent to the benzene ring) typically resonate at δ ~2.4–2.8 ppm as a multiplet .

- 13C NMR : The quaternary carbon (C2) of the 2-methylbutyl chain will show a signal at δ ~30–35 ppm, while the aromatic carbons appear between δ ~125–140 ppm .

- Chiral shift reagents (e.g., Eu(hfc)3) or enantiomerically pure solvents can resolve stereochemical ambiguities in NMR spectra .

Q. What are the key physical properties (e.g., boiling point, solubility) of ((2S)-2-methylbutyl)benzene relevant to experimental design?

- Answer :

- Molecular Weight : 148.24 g/mol .

- Boiling Point : Estimated to be ~220–230°C based on analogous alkylbenzenes (e.g., (2-bromoethyl)benzene boils at 220–221°C) .

- Solubility : Highly soluble in nonpolar solvents (e.g., benzene, hexane) due to the hydrophobic alkyl chain. Limited solubility in polar solvents like water .

Advanced Research Questions

Q. How can enantiomeric purity of ((2S)-2-methylbutyl)benzene be quantified, and what analytical methods are most reliable?

- Answer :

- Chiral HPLC : Use columns with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers. Retention times and peak areas provide purity metrics .

- Polarimetry : Measure specific rotation ([α]D) and compare to literature values for enantiomerically pure samples (e.g., (S)-(+)-(2-methylbutyl)benzene, CAS 40560-30-3) .

- Mass Spectrometry : High-resolution MS (HRMS) can confirm molecular ion peaks (m/z 148.24) and detect impurities via isotopic patterns .

Q. What mechanistic insights explain the steric effects of the 2-methylbutyl group in electrophilic aromatic substitution (EAS) reactions?

- Answer : The bulky 2-methylbutyl group acts as a meta-directing substituent due to steric hindrance, which destabilizes ortho/para intermediates. For example:

- Nitration : The nitro group predominantly adds to the meta position of the benzene ring.

- Sulfonation : Steric bulk slows reaction kinetics, requiring elevated temperatures or prolonged reaction times .

Computational studies (e.g., DFT) can model transition states to quantify steric and electronic effects .

Q. How does ((2S)-2-methylbutyl)benzene function as a chiral auxiliary in asymmetric synthesis?

- Answer : The chiral 2-methylbutyl group can induce asymmetry in reactions like:

- Aldol Additions : The bulky group restricts conformational flexibility, favoring one enantiomer.

- Hydrogenation : When used as a ligand modifier, it enhances enantioselectivity in catalytic hydrogenation of prochiral alkenes .

- Case Study : In natural product synthesis, it has been employed to control stereochemistry in terpene derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.